molecular formula C14H17NO2 B11876276 tert-Butyl 4-methyl-1H-indole-2-carboxylate

tert-Butyl 4-methyl-1H-indole-2-carboxylate

Cat. No.: B11876276
M. Wt: 231.29 g/mol
InChI Key: RWZHXYZMPUENSX-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate typically involves several steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C .

Chemical Reactions Analysis

tert-Butyl 4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and tert-butyl(dimethyl)silyl chloride. For example, the Fischer indole synthesis involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol, yielding a tricyclic indole . Major products formed from these reactions include azepinoindole and other indole derivatives.

Scientific Research Applications

tert-Butyl 4-methyl-1H-indole-2-carboxylate has several scientific research applications. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. Indole derivatives, including this compound, have shown various biological activities such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . These properties make it valuable in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s effects are mediated through its interaction with these receptors, leading to various biological activities .

Comparison with Similar Compounds

tert-Butyl 4-methyl-1H-indole-2-carboxylate can be compared with other similar compounds such as tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate and tert-butyl 1-indolecarboxylate. These compounds share a similar indole core structure but differ in their substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 4-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-6-5-7-11-10(9)8-12(15-11)13(16)17-14(2,3)4/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZHXYZMPUENSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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